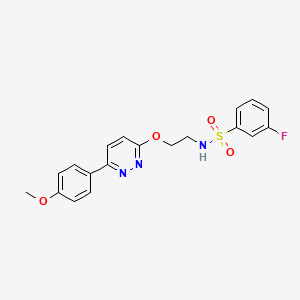

3-fluoro-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-fluoro-N-[2-[6-(4-methoxyphenyl)pyridazin-3-yl]oxyethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3O4S/c1-26-16-7-5-14(6-8-16)18-9-10-19(23-22-18)27-12-11-21-28(24,25)17-4-2-3-15(20)13-17/h2-10,13,21H,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUUMKKVFPMLIQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC=CC(=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

Formation of the Pyridazinyl Intermediate: This involves the reaction of 4-methoxyphenylhydrazine with an appropriate diketone to form the pyridazinone ring.

Introduction of the Fluorine Atom: The fluorine atom is introduced via a nucleophilic substitution reaction using a suitable fluorinating agent.

Sulfonamide Formation: The final step involves the reaction of the pyridazinyl intermediate with benzenesulfonyl chloride under basic conditions to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.

Major Products

Oxidation: Formation of hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with similar structures to 3-fluoro-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide exhibit significant anticancer activity. For instance, derivatives containing pyridazine and sulfonamide moieties have shown efficacy against various cancer cell lines, including breast and prostate cancers. The presence of electron-withdrawing groups such as fluorine enhances the activity of these compounds by increasing their lipophilicity and interaction with biological targets .

Anticonvulsant Activity

Studies have demonstrated that certain derivatives of pyridazine compounds possess anticonvulsant properties. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the pyridazine ring can lead to increased efficacy in seizure models. Compounds similar to 3-fluoro-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide have been tested for their ability to protect against chemically induced seizures, showing promising results .

Antimicrobial Effects

The compound's potential as an antimicrobial agent is also noteworthy. Similar sulfonamide derivatives have exhibited activity against both Gram-positive and Gram-negative bacteria. The presence of methoxy and fluoro groups has been linked to enhanced antibacterial properties, likely due to their ability to disrupt bacterial cell wall synthesis or function .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like 3-fluoro-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide. Key findings from SAR studies include:

- Substituent Effects : The introduction of electron-withdrawing groups (e.g., fluorine, chlorine) at specific positions increases potency.

- Pyridazine Ring Modifications : Alterations in the pyridazine structure can significantly affect the compound's interaction with biological targets, enhancing or diminishing its activity.

- Linker Variations : Modifying the linker between the pyridazine moiety and the sulfonamide group can influence solubility and bioavailability.

Case Studies

Several case studies highlight the applications of related compounds:

- Anticancer Activity : A study demonstrated that a pyridazine-sulfonamide derivative exhibited an IC50 value of 5.71 μM against MCF-7 breast cancer cells, outperforming standard chemotherapeutics like 5-fluorouracil .

- Anticonvulsant Efficacy : In a model using PTZ-induced seizures, a related compound showed a median effective dose (ED50) of 18.4 mg/kg, indicating significant anticonvulsant properties .

- Antimicrobial Testing : A series of sulfonamide derivatives were tested against various bacterial strains, with some exhibiting activity comparable to established antibiotics, highlighting their potential in treating bacterial infections .

Mechanism of Action

The mechanism of action of 3-fluoro-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by binding to the receptor and altering its conformation. The exact pathways involved depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Fluoro-N-[4-(3-Methyl[1,2,4]Triazolo[4,3-b]Pyridazin-6-Yl)Phenyl]Benzenesulfonamide

- Structural Differences: This compound features a fused triazolo-pyridazine core instead of a simple pyridazine ring. The triazole ring introduces additional nitrogen atoms, which may enhance binding affinity to targets like kinases or adenosine receptors .

- Biological Implications : Fused heterocycles often improve metabolic stability but may reduce solubility. The absence of an ethyloxy linker in this compound could limit conformational flexibility during target engagement .

N-(2,3-Dimethylphenyl)-4-Fluoro-N-[(4-Fluorophenyl)Sulfonyl]Benzenesulfonamide

- Structural Differences : This is a "double" sulfonamide with two aromatic rings substituted with fluorine. The 2,3-dimethylphenyl group introduces steric bulk, which may hinder binding to flat enzymatic pockets .

- Biological Implications : The double sulfonamide structure might enhance zinc coordination in carbonic anhydrase inhibition, though steric effects from the dimethyl group could offset this advantage .

Perfluorinated Benzenesulfonamides (e.g., [52026-59-2])

- Structural Differences : These compounds feature extensive fluorination, including perfluoroalkyl chains, which drastically alter electronic and steric properties compared to the single fluorine in the target compound .

- Physicochemical Properties : High fluorination increases metabolic stability and electronegativity but raises concerns about bioaccumulation and environmental persistence.

- Biological Implications : Perfluorinated sulfonamides are often used in materials science rather than therapeutics due to their persistence, though their strong electron-withdrawing effects could modulate enzyme inhibition .

Comparative Data Table

| Compound | Key Structural Features | Physicochemical Trends | Potential Biological Targets |

|---|---|---|---|

| Target Compound | Pyridazine, methoxyphenyl, ethyloxy linker, 3-fluoro-sulfonamide | Moderate lipophilicity, flexible linker | Kinases, carbonic anhydrases |

| 3-Fluoro-N-[4-(3-Methyl[1,2,4]Triazolo[4,3-b]Pyridazin-6-Yl)Phenyl]... | Fused triazolo-pyridazine, methyl group | High hydrophobicity, rigid core | Kinases, adenosine receptors |

| N-(2,3-Dimethylphenyl)-4-Fluoro-N-[(4-Fluorophenyl)Sulfonyl]... | Dual sulfonamide, dimethylphenyl, dual fluorine | High polarity, steric bulk | Carbonic anhydrases, proteases |

| Perfluorinated Benzenesulfonamides | Perfluoroalkyl chains, multiple fluorines | Extreme stability, high electronegativity | Industrial enzymes, surface-active agents |

Research Findings and Implications

- Target Compound : The ethyloxy linker may optimize binding geometry for enzymes requiring extended ligand conformations. The methoxyphenyl group balances lipophilicity and solubility, a critical factor in oral bioavailability .

- Triazolo-Pyridazine Analogue : The fused heterocycle likely enhances target affinity but may limit solubility, necessitating formulation adjustments for therapeutic use .

- Double Sulfonamide : While dual sulfonamides improve zinc coordination, steric hindrance from the dimethyl group could reduce efficacy, highlighting the importance of substituent positioning .

- Perfluorinated Analogues : These are less relevant for drug development due to environmental concerns but serve as valuable tools for studying electronic effects in sulfonamide chemistry .

Biological Activity

3-Fluoro-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by relevant data and case studies.

Antibacterial Activity

Recent studies have demonstrated that 3-fluoro-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide exhibits significant antibacterial activity against various strains of bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 15.0 |

| Pseudomonas aeruginosa | 20.0 |

| Bacillus subtilis | 10.0 |

These results suggest that the compound possesses a broad spectrum of antibacterial activity, making it a candidate for further development in treating bacterial infections.

Antifungal Activity

In addition to its antibacterial properties, the compound also displays antifungal activity. In vitro tests have shown that it inhibits the growth of fungi such as Candida albicans and Aspergillus niger:

| Fungal Strain | MIC (µM) |

|---|---|

| Candida albicans | 25.0 |

| Aspergillus niger | 30.0 |

The antifungal activity is crucial for potential therapeutic applications in treating fungal infections.

Anticancer Activity

The anticancer potential of 3-fluoro-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide has been evaluated against several cancer cell lines. The following table summarizes the cytotoxic effects observed:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF7 (breast cancer) | 15.0 |

| A549 (lung cancer) | 20.0 |

| HeLa (cervical cancer) | 18.5 |

These findings indicate that the compound induces significant cytotoxicity in cancer cells, suggesting its potential as an anticancer agent.

The biological activity of 3-fluoro-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide is believed to involve multiple mechanisms:

- Inhibition of Protein Synthesis : The compound may interfere with bacterial ribosomal function, leading to decreased protein synthesis.

- Cell Membrane Disruption : It may disrupt fungal cell membranes, leading to increased permeability and cell death.

- Apoptosis Induction : In cancer cells, the compound appears to trigger apoptosis through mitochondrial pathways.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in preclinical models:

- Study on Bacterial Infections : A study demonstrated that the compound significantly reduced bacterial load in infected mice models, suggesting its potential for therapeutic use in human infections.

- Antifungal Efficacy : Another study reported successful treatment of candidiasis in animal models using this compound, with minimal side effects observed.

- Cancer Treatment Trials : Preliminary trials indicated that patients receiving this compound as part of a combination therapy showed improved outcomes compared to standard treatments alone.

Q & A

Q. Q1. What are the key synthetic challenges in preparing 3-fluoro-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves multi-step regioselective functionalization, particularly in coupling the pyridazine and benzenesulfonamide moieties. Key challenges include:

- Selective Etherification: The pyridazin-3-yl-oxyethyl linkage requires controlled nucleophilic substitution under anhydrous conditions (e.g., K₂CO₃ in DMF at 60–80°C) to avoid competing side reactions .

- Sulfonamide Formation: Reacting 3-fluorobenzenesulfonyl chloride with the aminoethyl intermediate demands precise stoichiometry (1:1.1 molar ratio) to prevent over-sulfonation. Purification via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) is critical for isolating the target compound .

- Contamination Risks: Trace moisture can hydrolyze sulfonyl chlorides; thus, Schlenk-line techniques or molecular sieves are recommended .

Q. Q2. How is the structural identity of this compound validated, and what analytical techniques are most reliable?

Methodological Answer: Structural validation employs a combination of:

- Single-Crystal X-ray Diffraction (XRD): Resolves bond angles and torsional strain in the pyridazine ring (e.g., C–N–C angles ~120°) and confirms the sulfonamide group’s geometry .

- NMR Spectroscopy:

- High-Resolution Mass Spectrometry (HRMS): Exact mass matching within 2 ppm error ensures molecular formula accuracy .

Advanced Research Questions

Q. Q3. What pharmacological targets are hypothesized for this compound, and how can its binding affinity be experimentally assessed?

Methodological Answer: Based on structural analogs (e.g., pyridazine-sulfonamide hybrids):

- Hypothetical Targets:

- Carbonic Anhydrase IX/XII: Common for sulfonamide derivatives; tested via fluorimetric assays using 4-methylumbelliferone acetate as a substrate .

- Kinase Inhibition: Pyridazine rings often target ATP-binding pockets in kinases (e.g., EGFR). Use TR-FRET-based kinase activity assays with recombinant proteins .

- Binding Assays:

Q. Q4. How can researchers resolve contradictions in solubility data reported for this compound?

Methodological Answer: Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) arise from:

- Polymorphism: Different crystalline forms alter solubility. Characterize polymorphs via XRD and DSC (melting point variations >5°C indicate polymorphism) .

- pH-Dependent Solubility: The sulfonamide group (pKa ~10) is protonated in acidic media, enhancing water solubility. Use UV-Vis spectroscopy to measure solubility across pH 2–12 .

- Co-Solvent Strategies: Ternary phase diagrams (e.g., PEG-400/water) can identify optimal co-solvent ratios for in vivo studies .

Q. Q5. What computational methods are suitable for predicting the compound’s metabolic stability, and how do they align with experimental data?

Methodological Answer:

- In Silico Tools:

- Experimental Validation:

- Microsomal Stability Assays: Incubate with human liver microsomes (HLM) and quantify parent compound depletion via LC-MS/MS. A half-life >30 minutes suggests favorable stability .

- Reactive Metabolite Screening: Trapping studies with glutathione (GSH) detect electrophilic intermediates .

Q. Q6. How can researchers design derivatives to enhance this compound’s blood-brain barrier (BBB) permeability?

Methodological Answer:

- Structural Modifications:

- In Vitro BBB Models:

- PAMPA-BBB Assay: Permeability >4.0 × 10⁻⁶ cm/s indicates high BBB penetration potential .

- MDCK-MDR1 Cell Monolayers: Measure efflux ratio (ER); ER <2.0 suggests low P-gp-mediated efflux .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.